molecular formula C10H8N4S B11886180 Thiazolo[5,4-h]isoquinoline-2,5-diamine CAS No. 35317-91-0

Thiazolo[5,4-h]isoquinoline-2,5-diamine

Cat. No.: B11886180
CAS No.: 35317-91-0
M. Wt: 216.26 g/mol
InChI Key: IQLYCMQTKMFFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[5,4-h]isoquinoline-2,5-diamine ( 35317-91-0) is a tricyclic heterocyclic compound with the molecular formula C 10 H 8 N 4 S and a molecular weight of 216.26 g/mol . This compound is part of a class of fused heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery research. Structurally related thiazoloquinazoline and thiazoloquinoline analogs have been explored as versatile precursors for the synthesis of novel bioactive molecules . These scaffolds are recognized as 6,6,5-tricyclic homologues of the 4-aminoquinazoline pharmacophore, a structure found in approximately 80% of approved ATP-competitive kinase inhibitors . Preliminary research on similar frameworks has identified potent kinase inhibitory activity, particularly against Ser/Thr kinases such as DYRK1A, CDK5, CK1, and GSK3, which are implicated in regulatory processes and diseases like Alzheimer's . Furthermore, thiazolo[5,4- f ]quinoline-based scaffolds have shown promising broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli , with some derivatives surpassing the efficacy of standard drugs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35317-91-0

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

[1,3]thiazolo[5,4-h]isoquinoline-2,5-diamine

InChI

InChI=1S/C10H8N4S/c11-7-3-8-9(14-10(12)15-8)6-4-13-2-1-5(6)7/h1-4H,11H2,(H2,12,14)

InChI Key

IQLYCMQTKMFFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC3=C2N=C(S3)N)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Thiazolo 5,4 H Isoquinoline 2,5 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the structure.

The ¹H NMR spectrum of Thiazolo[5,4-h]isoquinoline-2,5-diamine is expected to reveal distinct signals corresponding to the protons on the isoquinoline (B145761) ring and the amine groups. The aromatic protons of the isoquinoline moiety would typically appear in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the electron-donating nature of the fused thiazole (B1198619) ring and the two amino substituents. The protons of the two -NH₂ groups would likely appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the carbons of the fused aromatic core. The presence of the electron-donating amino groups at positions C2 and C5 is expected to cause an upfield shift (to a lower δ value) for these carbons and adjacent carbons compared to the unsubstituted parent heterocycle. tsijournals.com

To illustrate the expected chemical shifts, data from a related tricyclic isoquinoline derivative, Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate, is presented below. mdpi.com While the electronic environment differs, it provides a foundational understanding of the signal dispersion in a fused isoquinoline system.

Table 1: Representative ¹H and ¹³C NMR Data for an Analogous Fused Isoquinoline System. Data sourced from a study on Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate. mdpi.com

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-57.31 (d, J = 7.5 Hz)124.9
H-67.37 (t, J = 7.0 Hz)127.4
H-77.48 (t, J = 7.5 Hz)128.1
H-87.71 (d, J = 7.5 Hz)128.6
C=CH5.82 (s)95.6
C=O-187.5

For complex molecules like this compound, 1D NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment. science.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal the connectivity of the protons on the isoquinoline ring, showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). youtube.com It is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). epfl.ch This is arguably the most powerful tool for elucidating the complete carbon skeleton. It allows for the assignment of quaternary (non-protonated) carbons and confirms the connectivity between the different ring systems, such as correlations from isoquinoline protons to carbons within the thiazole ring, solidifying the fusion pattern. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. measurlabs.comresearchgate.net This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, the molecular formula is C₁₀H₈N₄S. HRMS analysis would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass. acs.orgnih.gov

Table 2: Calculated Monoisotopic Mass for HRMS Confirmation.

Compound NameMolecular FormulaCalculated Monoisotopic Mass [M+H]⁺
This compoundC₁₀H₈N₄S217.0546

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of a selected parent ion. The fragmentation of the Thiazolo[5,4-h]isoquinoline (B11906811) core would be expected to follow pathways characteristic of both isoquinoline and thiazole rings. nih.govrsc.org

Isoquinoline Fragmentation: Isoquinoline alkaloids often undergo a characteristic retro-Diels-Alder (RDA) reaction, leading to the cleavage of the non-aromatic ring in reduced systems. scielo.br For the fully aromatic core, fragmentation may involve the loss of small neutral molecules like HCN.

Thiazole Fragmentation: The thiazole ring is known to fragment via cleavage into smaller components. researchgate.net Characteristic losses include HCN, HCS, and cleavage of the C-S and C-N bonds. rsc.orgsapub.org

Influence of Substituents: The two amino groups on this compound would significantly influence the fragmentation. Common pathways would include the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃), which are characteristic fragmentation patterns for amine-containing compounds. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide definitive information on connectivity and composition, X-ray crystallography offers an unparalleled, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms.

Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into its expected solid-state conformation. mdpi.comnio.res.in For example, the crystal structure of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline confirms the core geometry of the isoquinoline system. mdpi.com

Single Crystal X-ray Diffraction of this compound and its Analogues

As of the current body of scientific literature, a publicly available single-crystal X-ray diffraction study specifically for this compound has not been reported. Crystallographic data, which includes precise bond lengths, bond angles, and unit cell parameters, is therefore not available for this specific compound.

However, structural elucidation of analogous and related heterocyclic systems provides valuable insights into the expected molecular geometry and crystal packing characteristics. Studies on various thiazole-fused quinoline (B57606) and isoquinoline derivatives have been conducted, revealing key structural features that are likely to be relevant. For instance, the crystal structure of 2H- nih.govnih.govThiazolo[5,4,3-ij]quinolin-3-ium chloride monohydrate, a related tricyclic system, has been determined. In this analogue, the cation was found to be planar, a characteristic often seen in fused aromatic ring systems which facilitates specific packing arrangements.

For other related classes of compounds, such as thiazolo[5,4-d]thiazole (B1587360) derivatives, single-crystal X-ray diffraction has been successfully employed to establish their solid-state structures. These studies provide a framework for understanding how substituent groups and the inherent electronic nature of the heterocyclic core influence the crystal lattice.

While awaiting experimental data for this compound, a hypothetical data table based on typical values for related structures can be conceptualized, but it is important to note this would be purely predictive.

Hypothetical Crystallographic Data Table for a Thiazolo[5,4-h]isoquinoline Analogue

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 10.2
c (Å) 12.8
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 970

Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing for this compound remains speculative in the absence of experimental crystallographic data. However, based on its chemical structure, which features amino groups and an extended aromatic system, several key interactions can be predicted to govern its solid-state assembly.

The primary intermolecular forces expected to play a significant role are hydrogen bonds, arising from the two amino (-NH₂) groups. These groups can act as hydrogen bond donors, while the nitrogen atoms within the isoquinoline and thiazole rings can act as hydrogen bond acceptors. This would likely lead to the formation of extensive networks of intermolecular hydrogen bonds, significantly influencing the crystal packing and contributing to the thermodynamic stability of the crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions are anticipated to be a major contributing factor to the crystal packing. The planar, electron-rich aromatic system of the thiazolo[5,4-h]isoquinoline core is conducive to such interactions. The specific nature of this stacking, whether it be parallel-displaced or T-shaped, would depend on the electronic distribution within the molecule.

Studies on analogous compounds, such as derivatives of thiazolo[5,4-d]thiazole, have shown that the molecular arrangements are often governed by a combination of synergistic non-covalent interactions. Depending on the substituents, these molecules have been observed to adopt packing modes like the herringbone or slipped-stack arrangements. It is plausible that this compound would also exhibit a complex interplay of these forces, resulting in a densely packed and stable crystal structure. The presence of multiple hydrogen bonding sites and a large planar surface suggests a high likelihood of a well-ordered crystalline solid.

Computational Chemistry and Theoretical Investigations of Thiazolo 5,4 H Isoquinoline 2,5 Diamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule like Thiazolo[5,4-h]isoquinoline-2,5-diamine.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) would be a primary method for investigating the electronic structure of this compound. Such studies would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Key parameters derived from these calculations would include bond lengths, bond angles, and dihedral angles, providing a precise structural model. Furthermore, DFT calculations could elucidate thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy, offering insights into the compound's stability.

Molecular Orbital Analysis and Electronic Properties

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, these calculations would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps would further visualize the charge distribution, highlighting electron-rich (negatively charged) and electron-poor (positively charged) regions.

Molecular Dynamics Simulations for Conformational Analysis

To understand the dynamic behavior of this compound in a biological environment (e.g., in solution), molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing insights into the compound's conformational flexibility. By simulating the molecule in a solvent like water, researchers could identify the most stable and frequently adopted conformations, which is critical for understanding how it might interact with a biological target.

In Silico Prediction of Reactivity and Synthetic Accessibility

Computational tools can predict the reactivity of this compound. By analyzing its electronic structure and functional groups, algorithms can predict potential sites for metabolic transformation. Furthermore, computational methods can assess its synthetic accessibility, suggesting potential synthetic routes and predicting the feasibility of its production. These in silico predictions are valuable for guiding laboratory research and chemical synthesis efforts.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. Computational methods are instrumental in this process.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies would be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. These studies could identify key interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. The results of such studies are hypothetical and would require experimental validation, but they provide a crucial first step in drug discovery by identifying promising lead compounds and guiding their optimization. For example, docking could be used to screen this compound against a panel of kinases, a common target for isoquinoline-based molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Following a comprehensive search of available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) modeling studies have been identified for this compound or its derivatives.

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a specific biological effect.

While QSAR studies have been conducted on various other thiazole-containing heterocyclic systems, which have demonstrated a wide range of biological activities, research specifically focused on the this compound scaffold in the context of QSAR is not present in the currently accessible literature. The development of such models would require a dataset of this compound derivatives with experimentally determined biological activities against a specific target. Subsequently, molecular descriptors for these compounds would be calculated and used to build a mathematical model that can predict the activity of new derivatives.

The absence of such studies indicates a potential area for future research, where the synthesis of a library of this compound derivatives and their biological evaluation could pave the way for valuable QSAR modeling and the discovery of novel therapeutic agents.

Structure Activity Relationship Sar Studies of Thiazolo 5,4 H Isoquinoline 2,5 Diamine Derivatives

Impact of Substituents at the Thiazole (B1198619) Ring on Biological Activity

The thiazole ring is a common pharmacophore in numerous biologically active compounds, and substitutions on this ring are pivotal for modulating therapeutic activity. mdpi.com In various heterocyclic systems, modifications at the 2, 4, and 5-positions of the thiazole or related thiazolidine (B150603) nucleus can significantly enhance pharmaceutical efficacy. nih.gov

In studies of analogous thiazolo[5,4-f]quinazoline derivatives as kinase inhibitors, substituents at the 2-position of the thiazole moiety have been shown to be crucial for potency. The transformation of a carbonitrile group at this position into functions like carboximidamides or methyl imidates has a profound impact on inhibitory activity against kinases such as DYRK1A. nih.govmdpi.com For instance, certain methyl imidate derivatives (e.g., 7i, 8i, 9i) exhibit potent DYRK1A inhibition with IC50 values in the low nanomolar range, whereas their carbonitrile precursors are largely inactive. nih.govmdpi.com This highlights the importance of this position for establishing key interactions within the target's active site.

The table below illustrates the effect of substituents at the C2-position of the thiazole ring on the DYRK1A inhibitory activity of certain thiazolo[5,4-f]quinazoline analogs.

CompoundR (Substituent at C2-position)IC50 (μM) against DYRK1A
7 -CN> 10
7i -C(=NH)OCH30.040
8 -CN> 10
8i -C(=NH)OCH30.047
9 -CN> 10
9i -C(=NH)OCH30.050

Data sourced from studies on thiazolo[5,4-f]quinazoline derivatives. nih.govmdpi.com

Similarly, research on thiazolo[5,4-b]pyridine (B1319707) derivatives as phosphoinositide 3-kinase (PI3K) inhibitors demonstrates the significance of the group attached to the C2-position of the thiazole ring. mdpi.com A pyridyl group at this position was found to be a key structural unit for PI3Kα inhibitory potency, while its replacement with a phenyl group led to a significant decrease in activity. mdpi.com

Influence of Isoquinoline (B145761) Core Modifications on Molecular Recognition

Modifications to the core heterocyclic structure, in this case, the isoquinoline portion, play a vital role in molecular recognition, influencing the compound's orientation and binding affinity within a biological target. nih.gov The isoquinoline framework can be functionalized at various positions, and these modifications can alter the electronic and steric properties of the entire molecule.

In a study of analogous thiazolo[5,4-c]isoquinolines as acetylcholinesterase (AChE) inhibitors, substitutions on the isoquinoline core were evaluated. researchgate.net The introduction of halogen atoms, such as fluorine, at specific positions on the aromatic core resulted in compounds with potent inhibitory activity. The data suggests that the position and nature of the substituent on the isoquinoline ring system are determining factors for biological activity.

The following table presents the AChE inhibitory activity of select thiazolo[5,4-c]isoquinoline derivatives with different substitutions on the isoquinoline moiety.

CompoundSubstituent on Isoquinoline CoreIC50 (μM) against AChE
1 Unsubstituted> 10
6 8-Fluoro9.8
14 7-Trifluoromethyl7.9
15 8-Methoxy> 10

Data derived from research on thiazolo[5,4-c]isoquinoline derivatives. researchgate.net

These findings underscore that even minor changes to the isoquinoline core, such as the addition of a fluoro or trifluoromethyl group, can significantly impact molecular recognition and biological function. researchgate.net

Role of Amine Functionalities at Positions 2 and 5 in Ligand-Target Interactions

Amine groups are critical functional groups in medicinal chemistry, often acting as key hydrogen bond donors or acceptors, which are essential for anchoring a ligand to its biological target. For the Thiazolo[5,4-h]isoquinoline-2,5-diamine scaffold, the amino groups at the C2 and C5 positions are predicted to be crucial for forming specific, high-affinity interactions.

The amino group at the 2-position of the thiazole ring is a common feature in many bioactive compounds and is known to contribute to reactivity and target engagement. ontosight.ai In related kinase inhibitors, nitrogen-containing functionalities at this position are observed to form polar interactions and hydrogen bonds with key amino acid residues in the ATP-binding site. For example, docking studies of thiazolo[5,4-f]quinazolin-9-ones suggest that functions derived from an amine, such as a benzylcarbimidate, can form a polar interaction with the amino group of a lysine (B10760008) residue (Lys85) in the kinase active site. nih.gov

Similarly, the amine at position 5 on the isoquinoline core is positioned to interact with the hinge region of many kinases, a critical area for inhibitor binding. Studies on thiazolo[5,4-b]pyridine inhibitors have shown that the heterocyclic core fits into the ATP binding pocket, forming a hydrogen bond with a valine residue (Val851) in the hinge region. mdpi.com It is highly probable that the amine functionalities at positions 2 and 5 of this compound play similar roles, serving as key anchor points to secure the ligand within the target's binding pocket through a network of hydrogen bonds.

Stereochemical Considerations in the SAR of this compound

The core of this compound is a planar, aromatic system. Therefore, stereochemical considerations primarily become relevant when chiral centers are introduced through substituents on the thiazole or isoquinoline rings. The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with chiral biological targets like enzymes and receptors.

Should a substituent contain a stereocenter, the resulting enantiomers or diastereomers could exhibit significantly different biological activities, binding affinities, and metabolic profiles. One stereoisomer may fit optimally into a binding pocket, maximizing favorable interactions, while the other may fit poorly or even cause steric hindrance, leading to reduced or no activity. Although specific studies on the stereochemistry of this compound derivatives are not detailed in the available literature, the principles of stereoselectivity are universally applicable in drug design. Any future development of derivatives with chiral side chains would necessitate careful separation and evaluation of the individual stereoisomers to identify the most potent and selective configuration.

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. Based on SAR studies of analogous thiazolo-fused heterocyclic systems, a general pharmacophore model for kinase inhibition can be proposed. mdpi.comnih.gov

Key features of this model include:

A planar heterocyclic core: The fused thiazolo-isoquinoline system provides a rigid scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in the binding site. mdpi.com

Hydrogen bond donors/acceptors: The amine groups at positions 2 and 5 are critical hydrogen bond donors. Additionally, nitrogen atoms within the thiazole and isoquinoline rings can act as hydrogen bond acceptors. These are crucial for anchoring the molecule, particularly to the hinge region of kinases. mdpi.com A molecular docking study of a thiazolo[5,4-b]pyridine analog identified a key hydrogen bond between the scaffold and the hinge residue Val851. mdpi.com

Specific substituent interactions: The model would also include regions where specific substituents can form additional favorable interactions. For example, a region extending from the C2 position of the thiazole ring could accommodate groups capable of forming further polar interactions, as seen with imidate functionalities in thiazolo[5,4-f]quinazolines. nih.gov Another region on the isoquinoline core could be targeted with substituents that fit into hydrophobic pockets.

A docking study of a representative thiazolo[5,4-b]pyridine inhibitor (19a) into the PI3Kα binding pocket revealed that the N-heterocyclic core is directly involved in binding through key hydrogen bond interactions with Val851, and a sulfonamide substituent formed an additional hydrogen bond with Lys802. mdpi.com This highlights a pharmacophore model where the core provides the essential anchoring points, and peripheral substituents are used to fine-tune potency and selectivity.

Mechanistic Investigations of Thiazolo 5,4 H Isoquinoline 2,5 Diamine S Biological Activities

Exploration of Molecular Targets and Pathways

Derivatives of the thiazolo-isoquinoline core structure have been investigated for their ability to interact with various enzymes and receptors, revealing mechanisms that underpin their pharmacological potential.

Enzyme Inhibition Studies (e.g., Kinases: DYRK1A, KARI, CDK2; FAAH)

The thiazolo-isoquinoline scaffold is a key feature in a variety of potent enzyme inhibitors, particularly targeting protein kinases.

Kinase Inhibition (DYRK1A, CDK2):

Derivatives of the closely related thiazolo[5,4-f]quinazoline structure have shown significant inhibitory activity against several kinases. nih.govmdpi.com These compounds are often designed as analogues of the 4-aminoquinazoline pharmacophore, a common feature in ATP-competitive kinase inhibitors. nih.govmdpi.com

One of the most notable targets is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Several thiazolo[5,4-f]quinazoline derivatives have demonstrated potent, single-digit nanomolar or even subnanomolar inhibition of DYRK1A. mdpi.comnih.gov For instance, compounds identified as EHT 1610, 7i, 8i, and 9i are potent DYRK1A inhibitors with IC50 values in the double-digit nanomolar range (40-50 nM). mdpi.com Another derivative, FC162, also showed a nanomolar IC50 value of 11 nM against DYRK1A. researchgate.net These molecules are thought to act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase. nih.gov Docking studies suggest that a nitrogen atom in the tricyclic core can form a critical hydrogen bond with the backbone of a valine residue in the hinge region of the kinase's ATP-binding site. nih.gov

With regard to Cyclin-Dependent Kinase 2 (CDK2), a different but related scaffold, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, has been explored. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that introducing an amino group at the C2-position of the thiazole (B1198619) ring significantly boosts inhibitory activity against CDK2. nih.gov X-ray crystallography of these inhibitors bound to CDK2 showed that this amino group interacts with the Asp145 residue, enhancing the binding of the molecule. nih.gov

Inhibitory Activity of Thiazolo-Isoquinoline Analogues Against Kinases
Compound/SeriesTarget KinaseInhibitory Concentration (IC50)Reference
Thiazolo[5,4-f]quinazoline derivatives (e.g., EHT 5372, EHT 1610)DYRK1A/1BSingle-digit nM or sub-nM nih.gov
Compounds 7i, 8i, 9iDYRK1A40, 47, 50 nM mdpi.com
FC162DYRK1A11 nM researchgate.net
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesCDK2Activity enhanced by C2-amino group on thiazole nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide. nih.govnih.gov Its inhibition is a therapeutic strategy for pain management. nih.gov While direct studies on Thiazolo[5,4-h]isoquinoline-2,5-diamine are not available, related structures containing a piperidinyl thiazole core have been designed as FAAH inhibitors. nih.gov These compounds incorporate reactive groups like ureas or carbamates that can interact with the catalytic serine residue (SER241) in the active site of FAAH, leading to its inhibition. nih.gov

Receptor Modulation Mechanisms (e.g., Adenosine (B11128) Receptors, CRF Receptors)

Adenosine Receptor Modulation:

Derivatives of thiazolo[5,4-d]pyrimidine, another related bicyclic system, have been extensively studied as antagonists for adenosine receptors (ARs), particularly the A1 and A2A subtypes. unicam.itnih.govnih.gov The affinity and selectivity of these compounds can be finely tuned by changing the substituents at various positions on the bicyclic scaffold. unicam.it

For example, a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives showed nanomolar and subnanomolar binding affinities for the human A1 and A2A adenosine receptors. nih.gov Functional studies confirmed that these compounds act as dual A1/A2A antagonists or inverse agonists. nih.gov One specific derivative, bearing a phenyl group at position 2 and a substituted methylamino group at position 5, displayed high affinity for both receptors (hA1 Ki = 10.2 nM; hA2A Ki = 4.72 nM) and acted as a potent antagonist. nih.gov Docking studies support these findings, providing a structural basis for their activity. nih.gov

Corticotropin-Releasing Factor (CRF) Receptor Modulation:

The CRF system is a key regulator of the stress response, and CRF1 receptor antagonists are being investigated for treating stress-related disorders. mdpi.comnih.govnih.gov Thiazolo[4,5-d]pyrimidines have been designed as CRF1 receptor antagonists based on the known pharmacophore for this target. nih.govresearchgate.net Several compounds from this class have shown binding affinities superior to the reference antagonist, antalarmin. mdpi.comnih.gov For instance, one compound demonstrated a log IC50 of -8.22, making it 2.5 times more potent than antalarmin. mdpi.comnih.gov These small-molecule, non-peptide antagonists are valued for their stability and potential to cross the blood-brain barrier. mdpi.com

Activity of Thiazolo-Isoquinoline Analogues at Receptors
Compound SeriesTarget ReceptorMechanismAffinity/PotencyReference
7-amino-thiazolo[5,4-d]pyrimidinesAdenosine A1/A2AAntagonist / Inverse AgonistKi = 4.72 - 10.2 nM nih.gov
Thiazolo[4,5-d]pyrimidinesCRF1Antagonistlog IC50 up to -8.22 mdpi.comnih.gov

Cellular Mechanism of Action Studies (non-clinical human trial data)

In Vitro Cellular Assays for Target Engagement

To confirm that enzyme inhibition observed in biochemical assays translates to a cellular context, various in vitro assays are employed. For the thiazolo[5,4-f]quinazoline-based DYRK1A inhibitor FC162, target engagement was confirmed in SH-SY5Y and pre-B cells using Western blot and flow cytometry experiments. researchgate.netresearchgate.net These cellular-based assays demonstrated the compound's ability to interact with and inhibit its target within a living cell. researchgate.net Similarly, for CDK9 inhibitors based on the 4-(thiazol-5-yl)pyrimidine scaffold, cellular assays confirmed that the compounds inhibit RNA polymerase II transcription, which is mediated by CDK9. This leads to a reduction in the expression of anti-apoptotic proteins like Mcl-1 and ultimately triggers apoptosis in human cancer cell lines. nih.gov

Analysis of Downstream Signaling Pathways

The inhibition of a molecular target like a kinase is expected to modulate downstream signaling pathways. Inhibition of FAAH, for example, leads to an increase in endogenous cannabinoids, which can then activate cannabinoid receptors and produce analgesic effects. nih.gov In the context of lung injury models, FAAH inhibition was shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com This anti-inflammatory effect is linked to the modulation of the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com FAAH inhibition also reduced the activation of PARP and lipid peroxidation, further demonstrating its impact on downstream cellular stress and damage pathways. mdpi.com

Mechanistic Insights from Analogues and Derivatization Studies

The systematic modification of the thiazolo-isoquinoline scaffold and its analogues provides crucial insights into the structure-activity relationship (SAR) and the molecular basis of their activity.

For the thiazolo[5,4-f]quinazoline series of DYRK1A inhibitors, SAR studies revealed that small substituents on the thiazole moiety can strongly enhance inhibitory activity. mdpi.com Specifically, a methylcarbimidate group at position 2 of the thiazole ring, combined with an N-aryl substituent at position 9, was found to be a key feature of the most potent compounds. mdpi.com The development of a versatile molecular platform, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, allowed for the systematic synthesis of various derivatives to explore these relationships. mdpi.commdpi.com

In the case of adenosine receptor antagonists, SAR studies of thiazolo[5,4-d]pyrimidines showed that affinity can be modulated by substituents at positions 2, 5, and 7 of the core structure. unicam.itnih.gov Replacing a 7-oxo group with a 7-amino group was a critical modification that significantly altered receptor affinity and selectivity. unicam.it

For CDK inhibitors, SAR studies of 2-anilino-4-(thiazol-5-yl)pyrimidines highlighted the importance of substituents at the C2-position of the thiazole ring. nih.gov The addition of an amino group at this position led to a significant increase in inhibitory potency against both CDK2 and CDK9, an effect explained by specific hydrogen bonding interactions observed in co-crystal structures. nih.gov

These derivatization studies are essential for optimizing the potency and selectivity of compounds based on the thiazolo-isoquinoline scaffold and for understanding the precise molecular interactions that govern their biological effects. mdpi.commdpi.com

Advanced Research Applications and Future Directions for Thiazolo 5,4 H Isoquinoline 2,5 Diamine

Development of Novel Molecular Probes and Chemical Tools

The rigid, planar structure and inherent spectroscopic properties of fused heterocyclic systems like thiazoloisoquinolines make them attractive candidates for the development of molecular probes. While research specifically on Thiazolo[5,4-h]isoquinoline-2,5-diamine is nascent, related thiazole-containing fused systems, such as thiazolo[5,4-d]thiazoles, have demonstrated remarkable fluorescent properties suitable for optical devices. rsc.org The fused ring system provides high planarity, which enhances electron conjugativity and can lead to desirable photophysical behaviors. researchgate.net

The development of this compound into a molecular probe would involve functionalization of its diamine groups. These amino groups can be readily derivatized with moieties that either tune the photophysical properties (e.g., absorption and emission wavelengths) or act as recognition elements for specific biological targets or chemical species. For instance, attaching an environmentally sensitive fluorophore could create a "turn-on" probe that fluoresces only upon binding to its target. The core thiazoloisoquinoline structure would serve as the signaling unit, with its emission properties being modulated by interactions with the analyte of interest.

Potential in Materials Science and Photophysical Applications (non-biological)

The field of organic electronics consistently seeks novel small molecules with robust electronic and photophysical properties for applications in devices like organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com Thiazole-fused heterocycles, particularly thiazolo[5,4-d]thiazoles, are recognized as promising building blocks for organic semiconductors. rsc.org These systems are typically electron-deficient, possess high oxidative stability, and their rigid planarity facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in solid-state devices. rsc.org

This compound shares these fundamental structural characteristics. Its extended π-conjugated system is expected to exhibit interesting photophysical properties. Research on related compounds shows that functionalizing the core structure can modulate these properties, spanning the entire visible spectrum from orange-red to blue fluorescence. nih.gov The diamine substituents on the this compound core act as strong electron-donating groups, which could lead to materials with significant intramolecular charge transfer (ICT) character, a property often exploited in OLED emitters and non-linear optical materials. The correlation between crystal packing and photophysical properties observed in similar systems suggests that controlling the solid-state morphology of this compound derivatives could be a key strategy for optimizing their performance in photonic and optoelectronic applications. rsc.orgnih.gov

PropertyThiazolo[5,4-d]thiazole (B1587360) DerivativesExpected Properties for this compound
Core Structure Electron-deficient fused heterocycle. rsc.orgElectron-deficient fused heterocycle with electron-donating amine groups.
Planarity High degree of planarity. researchgate.netnih.govHigh degree of planarity expected, promoting π-π interactions.
Stability High oxidative and thermal stability. rsc.orgnih.govPotentially high oxidative and thermal stability.
Photophysical Behavior Tunable fluorescence across the visible spectrum. nih.govPotential for strong fluorescence, possibly with ICT characteristics.
Potential Applications Organic semiconductors, OLEDs, photovoltaics. rsc.orgmdpi.comrsc.orgOrganic semiconductors, fluorescent dyes, non-linear optical materials.

Strategies for Enhancing Selectivity and Potency of this compound

The thiazoloisoquinoline scaffold is a "privileged structure" in medicinal chemistry, with various isomers showing promise as inhibitors of enzymes like kinases and acetylcholinesterase. nih.govresearchgate.net For this compound to be developed into a potent and selective therapeutic agent, a systematic structure-activity relationship (SAR) study is essential. This involves synthesizing a library of derivatives and evaluating their biological activity.

Key strategies for enhancing selectivity and potency include:

Modification of the Amine Groups: The 2- and 5-diamine groups are primary sites for derivatization. Acylation, alkylation, or arylation of these amines can alter the molecule's hydrogen bonding capacity, solubility, and steric profile, thereby influencing its binding affinity and selectivity for a biological target.

Substitution on the Isoquinoline (B145761) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the isoquinoline portion of the scaffold can modulate the electronic properties and create new interaction points with a target protein. For example, in a series of thiazolo[5,4-b]pyridine (B1319707) inhibitors, the replacement of a phenyl group with a pyridyl group was found to be necessary for enzymatic potency. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties can fine-tune its activity. For instance, the thiazole (B1198619) ring itself could be replaced with other five-membered heterocycles to probe the importance of the sulfur and nitrogen atoms for biological activity.

Studies on related thiazolo[5,4-f]quinazolines have shown that subtle structural changes can lead to significant differences in inhibitory potency against kinases like DYRK1A. researchgate.netmdpi.com The conversion of a nitrile group to a carboximidamide or an imidate at the 2-position of the thiazole ring resulted in compounds with IC₅₀ values in the nanomolar range. mdpi.comnih.gov This highlights how targeted derivatization can dramatically improve potency.

Compound ClassTarget KinaseKey FindingReference
Thiazolo[5,4-f]quinazolinesDYRK1A, CDK5, CK1, GSK3Imidate derivatives at the 2-position showed potent, double-digit nanomolar inhibition of DYRK1A. nih.gov nih.gov
Thiazolo[5,4-f]quinazolin-9(8H)-onesDYRK1A, GSK-3Certain derivatives demonstrated multi-target inhibitory activity in the micromolar range. mdpi.com mdpi.com
Thiazolo[5,4-b]pyridinesPI3KA 2-methoxyl pyridine (B92270) unit was identified as an important moiety for high PI3K inhibitory activity. nih.gov nih.gov

Integration of Artificial Intelligence and Machine Learning in Thiazoloisoquinoline Research

Modern drug discovery and materials science are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). mednexus.orgnih.govhilarispublisher.com These computational tools can accelerate research by predicting molecular properties, identifying potential biological targets, and designing novel compounds with desired characteristics. mdpi.com

For the thiazoloisoquinoline class of compounds, AI and ML can be applied in several ways:

Target Prediction: As demonstrated with a library of thiazolo[5,4-c]isoquinolines, computational methods can screen a chemical structure against large biological databases (like ChEMBL) to predict its most likely protein targets. researchgate.net This approach successfully identified acetylcholinesterase (AChE) as a probable target, a prediction that was later confirmed by in vitro assays. researchgate.net

Virtual Screening and Docking: Once a target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its virtual derivatives. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build models that correlate the structural features of a series of thiazoloisoquinoline derivatives with their observed biological activity or material properties. These models can then predict the activity of new, unsynthesized compounds and guide the design of more potent or efficient molecules. mdpi.com

De Novo Design: Generative AI models can design entirely new thiazoloisoquinoline-based structures that are optimized for specific properties, such as high binding affinity to a target or a desired emission wavelength.

The application of these CADD (computer-aided drug design) methods can significantly reduce the time and cost associated with bringing a new therapeutic agent or material to fruition. mdpi.combpasjournals.com

Unexplored Reactivity and Derivatization Opportunities

The synthetic chemistry of this compound itself has not been extensively explored, presenting numerous opportunities for chemical innovation. The existing amine functionalities are versatile handles for a wide range of chemical transformations.

Unexplored derivatization opportunities include:

Reactions at the Amine Groups: Beyond simple alkylation or acylation, the diamine groups could be used in reactions to form new heterocyclic rings, such as imidazoles or pyrimidines, fused to the isoquinoline core. They can also be converted to other functional groups via Sandmeyer-type reactions after diazotization, opening pathways to halogenated, hydroxylated, or cyanated derivatives.

Palladium-Catalyzed Cross-Coupling: If the amine groups are converted to halides or triflates, powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be employed to attach a wide variety of aryl, alkyl, or alkynyl groups. This is a standard and effective method for building molecular complexity and is used extensively in the synthesis of related heterocycles. researchgate.net

Modification of the Thiazole Ring: While challenging, direct C-H functionalization of the thiazole ring could be a future avenue for derivatization. Alternatively, synthetic routes that build the thiazole ring last could allow for the introduction of substituents at the 2-position, a strategy that has proven effective for modulating the biological activity of related compounds. nih.govnih.gov

Novel Synthetic Routes: Development of new, efficient synthetic protocols is crucial. Microwave-assisted organic synthesis has been shown to accelerate the preparation of related thiazoloquinazoline scaffolds and could be applied to generate libraries of this compound derivatives more rapidly. nih.govnih.gov

Exploring these synthetic avenues will be key to unlocking the full potential of the this compound scaffold for diverse applications in medicine, materials science, and beyond.

Q & A

What are the key synthetic challenges in preparing Thiazolo[5,4-h]isoquinoline-2,5-diamine, and how have recent methodologies addressed them?

Advanced Research Question
Synthetic challenges include regioselectivity during cyclization and functionalization of the thiazole-isoquinoline core. Early attempts by Taurin et al. to synthesize related isomers (e.g., thiazolo[4,5-f]isoquinoline) failed due to unexpected thiocyanate positioning . A successful approach involves cyclizing 5-acetamido-8-aminoisoquinoline using hydrochloric acid, followed by Sandmeyer reactions and reductions to achieve the 2,5-diamine derivative . Recent protocols prioritize stepwise functionalization, such as condensation of 5-aminoisoquinoline with alkyl isothiocyanates, followed by controlled cyclization .

How can spectroscopic techniques (UV, NMR, IR) resolve structural ambiguities in Thiazolo[5,4-h]isoquinoline derivatives?

Basic Research Question
Ultraviolet (UV) spectroscopy identifies conjugation patterns in the thiazole-isoquinoline system, with absorption peaks typically between 250–350 nm due to π→π* transitions . Proton NMR distinguishes between amine protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.5 ppm), while 13C^{13}\text{C} NMR confirms carbon environments (e.g., thiazole C-2 at ~160 ppm) . IR spectroscopy verifies amine groups (N–H stretches at 3300–3500 cm1^{-1}) and thiazole ring vibrations (C–S stretches at 600–700 cm1^{-1}) .

What computational strategies predict the bioactivity of this compound, and how do they align with experimental results?

Advanced Research Question
Computer-aided drug design (CADD) approaches, such as Mondrian conformal prediction with ChEMBL databases, prioritize acetylcholinesterase (AChE) as a high-probability target for thiazolo-isoquinoline derivatives . Molecular docking reveals interactions between the 2,5-diamine groups and AChE’s catalytic triad (e.g., π-stacking with Trp86). However, experimental validation against kinase panels (e.g., CDK9, Pim-1) may show divergent activities, necessitating SAR studies to reconcile computational and empirical data .

How do substituents on the thiazole ring influence the electronic and pharmacological properties of Thiazolo[5,4-h]isoquinoline derivatives?

Advanced Research Question
Electron-withdrawing groups (e.g., –NO2_2) at the thiazole’s 2-position enhance π-conjugation, reducing HOMO-LUMO gaps (~2.5–3.0 eV) and improving fluorescence for sensor applications . Conversely, alkylamino substituents (e.g., –NHCH3_3) increase solubility and bioavailability, critical for CNS-targeting AChE inhibitors . Substituent polarity also modulates kinase inhibition profiles; hydrophobic groups improve binding to ATP pockets in kinases like JAK3 .

What experimental designs resolve contradictions in reported bioactivity data for Thiazolo[5,4-h]isoquinoline derivatives?

Advanced Research Question
Contradictions arise from differences in assay conditions (e.g., enzyme isoforms, substrate concentrations). For example, COX-1/COX-2 selectivity ratios vary with substituent bulkiness . Standardized protocols, such as parallel screening against AChE (Ellman’s assay) and kinase panels (radioactive ATP-binding assays), coupled with dose-response curves (IC50_{50}), clarify structure-activity trends . Meta-analyses of crystallographic data (e.g., PDB: 1XU7) further validate binding modes .

What role does regioselectivity play in the biological activity of Thiazolo[5,4-h]isoquinoline isomers?

Basic Research Question
Regioselectivity determines the spatial orientation of functional groups. For instance, thiazolo[5,4-h]isoquinoline’s 2,5-diamine configuration enables dual hydrogen bonding with AChE, whereas [4,5-f] isomers lack this geometry, reducing inhibitory potency . Isomer-specific bioactivity is confirmed via comparative SAR studies and X-ray crystallography .

How can this compound be integrated into metal-organic frameworks (MOFs) for environmental sensing?

Advanced Research Question
The rigid, conjugated thiazolo-isoquinoline core serves as a fluorophore in MOFs. For example, coordination with Cd2+^{2+} or Zn2+^{2+} via pyridyl groups creates luminescent frameworks sensitive to nitroaromatics (e.g., TNP) via fluorescence quenching . Design considerations include ligand symmetry (e.g., Py2_2TTz) and metal node geometry to optimize sensor selectivity and limit of detection (LOD < 1 ppm) .

What are the limitations of current synthetic routes for scaling up this compound production?

Basic Research Question
Multi-step syntheses (e.g., cyclization, Sandmeyer reactions) suffer from low yields (~30–40%) due to side reactions during thiocyanate introduction . Scalable alternatives include one-pot cyclizations using microwave-assisted heating or flow chemistry to improve efficiency. Purification challenges (e.g., isolating diamines from byproducts) are addressed via column chromatography or recrystallization in ethanol/water mixtures .

How do protonation states of the 2,5-diamine groups affect the compound’s interaction with biological targets?

Advanced Research Question
At physiological pH, the 2,5-diamine groups exist as –NH3+_3^+, enabling ionic interactions with Asp72 and His440 in AChE’s active site . Deprotonation at higher pH reduces binding affinity, as shown by pH-dependent IC50_{50} shifts. Molecular dynamics simulations reveal that protonation stabilizes the compound’s planar conformation, enhancing π-stacking with aromatic residues .

What strategies optimize this compound for dual-targeting (e.g., AChE and kinases)?

Advanced Research Question
Hybrid derivatives incorporate substituents targeting both AChE (e.g., benzyl groups for π-stacking) and kinase ATP pockets (e.g., sulfonamide moieties for hydrogen bonding). For example, 2-(4-sulfamoylphenyl)thiazolo[5,4-h]isoquinoline-5-amine inhibits AChE (IC50_{50} = 0.8 μM) and CDK9 (IC50_{50} = 1.2 μM) . Computational fragment-based design and parallel synthesis accelerate optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.